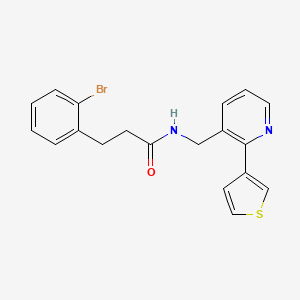

3-(2-bromophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide

Description

Properties

IUPAC Name |

3-(2-bromophenyl)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17BrN2OS/c20-17-6-2-1-4-14(17)7-8-18(23)22-12-15-5-3-10-21-19(15)16-9-11-24-13-16/h1-6,9-11,13H,7-8,12H2,(H,22,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MMDWFXPAZIKLDG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CCC(=O)NCC2=C(N=CC=C2)C3=CSC=C3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17BrN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

401.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-(2-bromophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide is a complex organic compound notable for its unique molecular structure, which includes a bromophenyl group, a thiophene ring, and a pyridine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug design.

Chemical Structure and Properties

The molecular formula of this compound is C19H17BrN2OS, with a molecular weight of 401.3 g/mol. The presence of the bromine atom enhances its reactivity, making it suitable for various synthetic transformations and biological interactions .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. Notably, the bromophenyl group can engage in halogen bonding, while the thiophene-pyridine moiety can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Anticancer Properties

Research indicates that compounds with similar structural features exhibit promising anticancer activities. For instance, studies have shown that derivatives containing both thiophene and pyridine rings can inhibit the growth of cancer cells while sparing non-tumorigenic cells . Specific investigations into related compounds have demonstrated their ability to inhibit cancer cell motility and alter the localization of key signaling phosphoproteins, suggesting a multifaceted mechanism of action against tumor cells .

Other Biological Activities

In addition to anticancer properties, compounds similar to this compound have been explored for their potential as antimicrobial agents and modulators of various biological pathways. The unique combination of functional groups allows these compounds to exhibit diverse pharmacological effects, including anti-inflammatory and neuroprotective activities .

Synthetic Routes

The synthesis of this compound typically involves multi-step organic reactions. A common approach includes:

- Bromination : Introducing the bromine atom onto the phenyl ring.

- Formation of Thiophene-Pyridine Moiety : Achieved through coupling reactions.

- Amidation : Final step involving the formation of the propanamide group.

Case Studies

Recent studies have highlighted the therapeutic potential of related compounds:

- Anticancer Activity : A study found that specific derivatives inhibited tumor growth in murine models while showing no adverse effects on healthy cells at concentrations up to 10 µM .

- Mechanistic Insights : Further investigations revealed alterations in cellular signaling pathways, indicating that these compounds may target multiple pathways involved in cancer progression .

Scientific Research Applications

3-(2-bromophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide is a chemical compound with the molecular formula C19H17BrN2OS. It features a bromophenyl group, a thiophene ring, and a pyridine moiety in its structure. The presence of bromine enhances its reactivity, making it suitable for various synthetic transformations and biological interactions.

Potential Applications

This compound is a versatile material with potential applications in scientific research. Research suggests that similar compounds exhibit promising biological activities. The applications of this compound may include:

- Interaction studies Understanding how this compound interacts with biological targets is crucial.

Related Compounds

Several compounds share structural features with this compound.

- 2-bromo-N-(4-(7-(diethylamino)-coumarin-3-yl)phenyl)propanamide Contains a bromine atom and a phenyl group and is used as a fluorescent initiator in polymerization processes.

- N-(4-acetylphenyl)thioacetamide Is an aryl-substituted thiol derivative that exhibits antimicrobial properties.

- 2-(1,3-benzodioxol-5-yloxy)-n-pyridin-2-yl-n-(thiophen-2-ylmethyl)acetamide Contains a benzodioxole moiety and modulates TRPM8 channels.

Comparison with Similar Compounds

Structural Analogs and Their Properties

The following table summarizes structurally related propanamide derivatives, emphasizing substituent variations and their physicochemical or biological implications:

Key Observations from Structural Comparisons

Substituent Effects on Physicochemical Properties

- Halogenated Aromatic Groups: The 2-bromophenyl group in the target compound increases molecular weight and lipophilicity compared to non-halogenated analogs (e.g., Compound 42 in ). Bromine’s electron-withdrawing nature may also enhance stability against oxidative degradation .

- Heterocyclic Moieties : The thiophene-pyridine hybrid in the target compound contrasts with pyridine rings substituted with alkoxy groups (e.g., hexyloxy in Compound 42) or trifluoromethyl groups (e.g., Compound 45). Thiophene’s sulfur atom may improve π-π stacking interactions but reduce solubility compared to oxygen-containing substituents .

Q & A

Q. What synthetic routes are commonly employed for preparing 3-(2-bromophenyl)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)propanamide, and what are critical optimization steps?

The synthesis typically involves coupling a bromophenylpropanoyl chloride with a pyridyl-thiophene methylamine derivative. Key steps include:

- Amide bond formation : Use of coupling agents like EDC/HOBt or DCC to activate the carboxylic acid group of 3-(2-bromophenyl)propanoic acid.

- Purification : Column chromatography (e.g., silica gel with gradients of ethyl acetate/hexane) to isolate the product.

- Yield optimization : Adjusting reaction temperature (e.g., 0°C to room temperature) and stoichiometric ratios of reagents (e.g., 1.2 equivalents of amine to acid chloride).

Critical challenges include minimizing side reactions from the bromophenyl group’s reactivity. Similar protocols for related propanamides achieved yields of 44–85% through iterative optimization of alkyl/aryl substituents .

Q. Which spectroscopic techniques are essential for characterizing this compound, and how are spectral data interpreted?

- 1H NMR : Key signals include the aromatic protons of the bromophenyl (δ 7.2–7.6 ppm, multiplet), thiophene (δ 7.1–7.3 ppm), and pyridine (δ 8.1–8.5 ppm). The methylene group (N-CH2-pyridine) appears as a triplet near δ 4.5 ppm.

- MS (ESI or FAB) : Molecular ion peaks ([M+H]+) should align with the molecular formula (C19H16BrN2OS, expected m/z ~423).

- Elemental analysis : Confirms purity (e.g., C, H, N within ±0.3% of theoretical values). For related compounds, deviations >0.5% indicate impurities requiring repurification .

Advanced Research Questions

Q. How can researchers design experiments to evaluate this compound’s biological activity, such as TRPV1 antagonism?

- In vitro assays : Use calcium flux assays in TRPV1-expressing HEK293 cells. Pre-incubate cells with the compound (1–10 µM), then stimulate with capsaicin. Measure intracellular Ca²⁺ levels via fluorescent dyes (e.g., Fluo-4).

- Dose-response curves : Calculate IC50 values using nonlinear regression. For example, analogs with pyridyl-thiophene scaffolds showed IC50 values ranging from 27 nM to >10 µM, depending on substituents .

- Control experiments : Include reference antagonists (e.g., capsazepine) and assess cytotoxicity via MTT assays.

Q. How can structural modifications enhance potency or selectivity, and what SAR trends are observed in related compounds?

- Substituent effects :

- Pyridine C-region : Bulky alkoxy groups (e.g., cyclopentylmethoxy) improve TRPV1 binding affinity by filling hydrophobic pockets.

- Thiophene position : 3-Thiophenyl substitution (vs. 2-thiophenyl) enhances metabolic stability in hepatic microsome assays.

- Bromophenyl group : Electron-withdrawing groups like Br increase membrane permeability but may reduce solubility.

SAR studies on analogs demonstrated that trifluoromethyl or methylsulfonamido groups on the phenyl ring improve both potency (IC50 < 50 nM) and pharmacokinetic profiles .

Q. How should researchers address contradictions in experimental data, such as inconsistent bioactivity across assays?

- Replicate experiments : Perform triplicate measurements to rule out technical variability.

- Orthogonal assays : Validate TRPV1 activity using patch-clamp electrophysiology alongside calcium flux assays.

- Compound stability : Check for degradation via HPLC at multiple timepoints (e.g., 0, 24, 48 hours in assay buffer). For example, a propanamide analog showed 20% degradation after 24 hours, explaining reduced activity in prolonged incubations .

- Computational modeling : Perform docking studies (e.g., AutoDock Vina) to identify binding pose discrepancies between active and inactive analogs .

Q. What strategies mitigate low yields during scale-up synthesis?

- Solvent optimization : Replace polar aprotic solvents (e.g., DMF) with THF or dichloromethane to reduce side reactions.

- Catalyst screening : Test Pd-based catalysts (e.g., Pd(OAc)₂) for Suzuki couplings involving the bromophenyl group, which improved yields from 44% to 75% in scaled reactions .

- Temperature control : Use gradual heating (e.g., 50°C to 80°C) for exothermic steps.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.